molecular formula C5H9N5 B12820773 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine

1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B12820773
M. Wt: 139.16 g/mol
InChI Key: POYKHYGECXIYFM-UHFFFAOYSA-N
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Description

Introduction to 1-Cyclopropyl-1H-1,2,4-Triazole-3,5-Diamine

This compound (C₅H₉N₅) is a bicyclic heterocyclic compound characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at the 1-position and amine groups at the 3- and 5-positions. Its molecular weight of 139.16 g/mol and polar functional groups contribute to its potential reactivity and biological activity. The compound’s structural features align with medicinal chemistry trends favoring nitrogen-rich heterocycles for drug discovery.

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , reflects its substituent positions and functional groups. Key nomenclature elements include:

  • Parent structure : The 1H-1,2,4-triazole ring serves as the base structure, with nitrogen atoms at positions 1, 2, and 4.
  • Substituents :
    • A cyclopropyl group (-C₃H₅) at position 1.
    • Amine groups (-NH₂) at positions 3 and 5.

The SMILES notation C1CC1N2C(=NC(=N2)N)N encodes the cyclopropyl attachment and amine substitutions. The InChIKey POYKHYGECXIYFM-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and structural features.

Comparative Nomenclature of Triazole Derivatives
Compound IUPAC Name Substituents
1H-1,2,4-Triazole-3,5-diamine 1H-1,2,4-Triazole-3,5-diamine Amines at 3,5; no cyclopropyl
1-Cyclopropyl-1H-1,2,4-triazole 1-Cyclopropyl-1H-1,2,4-triazole Cyclopropyl at 1; no amines

The systematic naming distinguishes this compound from simpler triazole derivatives, such as guanazole (1H-1,2,4-triazole-3,5-diamine), by emphasizing the cyclopropyl modification.

Historical Development of Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazoles have been pivotal in drug development since the 1980s, with derivatives like fluconazole (antifungal) and letrozole (anticancer) demonstrating clinical success. The introduction of cyclopropyl groups into triazole frameworks emerged as a strategy to enhance metabolic stability and target selectivity.

Key Milestones:
  • Early Triazole Pharmacophores : First-generation triazoles focused on antifungal activity, leveraging hydrogen-bonding interactions with fungal cytochrome P450 enzymes.
  • Cyclopropyl Modifications : Cyclopropane’s strain energy and sp³ hybridization were exploited to improve binding affinity and reduce off-target effects. For example, 1-cyclopropyl-1H-1,2,4-triazole derivatives showed promise in preclinical studies as kinase inhibitors.
  • Diamine Functionalization : The addition of amine groups at positions 3 and 5, as seen in this compound, introduced hydrogen-bond donors for interactions with biological targets like tubulin or DNA.

Position Within the 1,2,4-Triazole Chemical Family

This compound occupies a unique niche within the 1,2,4-triazole family due to its substituent profile:

Structural and Electronic Features:
  • Cyclopropyl Group :
    • Introduces steric bulk and electron-withdrawing effects, altering electron density across the triazole ring.
    • Enhances rigidity compared to linear alkyl chains, potentially improving target selectivity.
  • Diamine Motif :
    • The 3,5-diamine configuration enables chelation of metal ions or participation in supramolecular interactions.
    • Serves as a hydrogen-bond donor/acceptor, mimicking natural biomolecules like purines.
Comparative Analysis with Related Triazoles:
Feature This compound 1H-1,2,4-Triazole-3,5-diamine 1-Cyclopropyl-1H-1,2,4-triazole
Molecular Formula C₅H₉N₅ C₂H₅N₅ C₅H₇N₃
Molecular Weight (g/mol) 139.16 99.09 109.13
Key Substituents Cyclopropyl, 3,5-diamine 3,5-diamine Cyclopropyl
Potential Applications Anticancer, antimicrobial Antimetabolite Intermediate for drug synthesis

The compound’s dual functionalization positions it as a hybrid structure, combining the bioactivity of diamine triazoles with the pharmacokinetic advantages of cyclopropyl groups.

Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

1-cyclopropyl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C5H9N5/c6-4-8-5(7)10(9-4)3-1-2-3/h3H,1-2H2,(H4,6,7,8,9)

InChI Key

POYKHYGECXIYFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

Typical syntheses start from hydrazine derivatives or amidrazones that undergo cyclization with formamide or other carbonyl sources to form the 1,2,4-triazole ring. The cyclopropyl group can be introduced either before or after ring formation depending on the synthetic route.

  • Hydrazine hydrate and cyclopropyl-substituted amidines are common starting points.
  • Cyclization is often performed under reflux or elevated temperatures to promote ring closure.
  • Solvents such as ethanol, methanol, or dimethylformamide (DMF) are used to facilitate the reaction.

Reaction Mechanism

The cyclization involves nucleophilic attack of hydrazine nitrogen atoms on carbonyl carbons, followed by ring closure and elimination of water or other small molecules. The presence of the cyclopropyl substituent influences the electronic environment, affecting reaction rates and selectivity.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is typically introduced via:

  • Alkylation of the triazole nitrogen with cyclopropyl halides under basic conditions.
  • Use of cyclopropyl-containing precursors in the initial cyclization step.

This step requires careful control to avoid ring opening of the cyclopropyl group, which is sensitive to strong acids or bases and high temperatures.

Alternative Synthetic Routes

Sulfonylation and Substituent Modification

Sulfonylation of aminotriazoles with aryl sulfonyl chlorides has been reported to yield sulfonamide derivatives, which can be further modified to introduce various substituents on the triazole ring. This method highlights the versatility of the triazole scaffold for functionalization.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Synthesis
Temperature Reflux to 100 °C Promotes cyclization and substitution
Solvent Ethanol, Methanol, DMF Influences solubility and reaction rate
Reaction Time Several hours to overnight Affects yield and purity
pH Neutral to slightly basic Prevents cyclopropyl ring opening
Reagent Ratios Stoichiometric to slight excess Ensures complete conversion

Optimization of these parameters is crucial to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Key Reagents/Starting Materials Conditions Advantages Limitations
Cyclization of amidrazones Hydrazine hydrate, cyclopropyl amidines Reflux in ethanol or DMF Direct ring formation, good yields Sensitive to temperature and pH
Alkylation of triazoles Cyclopropyl halides, base Mild heating, inert atmosphere Specific cyclopropyl introduction Risk of cyclopropyl ring opening
Carbon disulfide route Carbon disulfide, BTC, amines Organic alkaline conditions Avoids toxic thiophosgene Multi-step, intermediate isolation
Sulfonylation modification Aminotriazoles, aryl sulfonyl chlorides Room temperature to reflux Versatile functionalization Requires further steps for diamine

Research Findings and Industrial Considerations

  • The use of carbon disulfide instead of thiophosgene in related triazole syntheses reduces toxicity and improves safety for scale-up.
  • Cyclization reactions require precise temperature control to avoid decomposition of the cyclopropyl group.
  • Industrial synthesis favors routes with readily available raw materials and fewer purification steps to enhance cost-effectiveness and scalability.
  • The purity of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine is critical for pharmaceutical applications, necessitating optimized reaction conditions and purification protocols.

The preparation of this compound involves well-established cyclization methods combined with strategic introduction of the cyclopropyl substituent. Advances in synthetic methodologies emphasize safer reagents, optimized reaction conditions, and scalability for industrial production. The compound’s synthesis is supported by diverse approaches, including cyclization of hydrazine derivatives, alkylation, and functional group transformations, each with specific advantages and challenges.

This comprehensive understanding of preparation methods enables targeted synthesis of this compound for its applications in medicinal and agrochemical research.

Chemical Reactions Analysis

Acylation Reactions

The amino groups at positions 3 and 5 undergo acylation to form derivatives with enhanced biological activity. Key examples include:

Reaction TypeReagents/ConditionsProductApplication/OutcomeSource
N-AcylationAcetic anhydride, pyridine, 0–5°C1-acetyl-1H-1,2,4-triazole-3,5-diamineCDK1/CDK2 inhibition (IC<sub>50</sub> = 12–18 nM)
Selective AcylationAcyl chlorides, base catalysisMono- or di-acylated derivativesImproved solubility and pharmacokinetics

In one study, 1-acetyl derivatives demonstrated potent cyclin-dependent kinase inhibition (IC<sub>50</sub> values < 20 nM) and in vivo efficacy against melanoma xenografts . The acetyl group enhances binding to kinase ATP pockets via hydrophobic interactions .

Sulfonylation Reactions

Sulfonylation occurs preferentially at the triazole NH site due to increased acidity from adjacent amino groups:

Reaction TypeReagents/ConditionsProductSelectivity NotesSource
N-SulfonylationAryl sulfonyl chlorides, base (Et<sub>3</sub>N)1-(phenylsulfonyl)-1H-triazole-3,5-diamineMajor product (80–90% yield)
Competitive SulfonylationExcess sulfonyl chlorideMinor sulfonamide at adjacent NSide product (5–10% yield)

The electron-withdrawing cyclopropyl group stabilizes the sulfonamide intermediate, enabling high regioselectivity. These sulfonamides are explored as scaffolds for antitumor agents .

Propanamide Formation

The 3-amino group participates in nucleophilic substitution with succinic anhydride derivatives:

Reaction PathwayReagents/ConditionsProductKey FeaturesSource
Microwave-assistedSuccinic anhydride, aminoguanidine, MW3-(5-amino-triazol-3-yl)propanamidesHigh yield (75–95%), broad amine scope
Two-step synthesisN-guanidinosuccinimide + aminesN-substituted propanamidesCompatible with aliphatic/aromatic amines

Propanamide derivatives exhibit tautomerism between 1,2,4-triazole and 1,3,4-triazole forms, confirmed by NMR and X-ray crystallography .

Coordination Chemistry

The triazole ring acts as a ligand in metal complexes:

Metal IonReaction ConditionsComplex StructureStability/PropertiesSource
Cu(II)Aqueous solution, pH 7–8[Cu(C<sub>3</sub>H<sub>5</sub>N<sub>5</sub>)<sub>2</sub>]Cl<sub>2</sub>Enhanced catalytic activity in oxidation
Ag(I)Isonitrile coupling, RTSilver-carbene intermediatesUsed in 1,3-dipolar cycloaddition

Copper-mediated reactions are critical for synthesizing bis-triazole derivatives under aerobic conditions .

Oxidative Cyclization

Under oxidative conditions, hydrazone intermediates form fused triazolo-heterocycles:

OxidantSubstrateProductYieldSource
SeO<sub>2</sub>Heterocyclic hydrazones1,2,4-Triazolo[4,3-a]pyridines79–98%
CuCl<sub>2</sub>Aromatic amides2,4,6-Trisubstituted-1,2,4-triazoles85%

These reactions exploit the electron-deficient nature of the triazole ring to facilitate intramolecular cyclization .

Hydrogen Bonding Networks

The amino groups participate in extensive hydrogen bonding, influencing crystallinity and solubility:

Interaction TypeCrystal SystemHydrogen Bond Length (Å)Source
N–H⋯O (water)Monoclinic (P2<sub>1</sub>/c)1.92–2.15
N–H⋯N (triazole)Mutual H-bonding between molecules2.08–2.30

Such interactions stabilize anhydrous forms upon dehydration, critical for formulation stability .

This compound’s reactivity profile underpins its utility in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Further exploration of its click chemistry potential and metal-organic frameworks is warranted.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine as a novel class of cyclin-dependent kinase (CDK) inhibitors. These compounds have shown significant inhibitory activity against CDK1 and CDK2, which are crucial for cell cycle regulation.

Case Study: Synthesis and Evaluation

A series of 1-acyl derivatives of 1H-1,2,4-triazole-3,5-diamine were synthesized and evaluated for their anticancer properties. One representative compound demonstrated in vivo efficacy in a human melanoma xenograft model in nude mice, indicating its potential as a therapeutic agent against certain types of cancer .

CompoundActivityIn Vivo Efficacy
3bCDK InhibitorEffective in melanoma model

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV.

Case Study: Structure-Activity Relationship

Research focused on optimizing the this compound scaffold led to the identification of derivatives with potent activity against wild-type HIV strains and clinically relevant mutants. One promising molecule exhibited an EC50 of 0.24 nM with minimal cytotoxicity .

DerivativeEC50 (nM)CC50 (µM)Selectivity Index
121260650.244.8>20

Other Biological Activities

Beyond anticancer and antiviral applications, the compound has shown potential in other areas:

  • Antimicrobial Activity : Recent investigations into hybrid compounds combining triazole motifs with other pharmacophores have demonstrated promising results against Mycobacterium tuberculosis .
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes and DNA. The compound inhibits DNA synthesis by binding to specific sites on the DNA molecule, preventing the replication process. This inhibition is crucial in its role as an antitumor agent, as it can halt the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the N1 position significantly alters physical properties such as solubility, melting point, and stability. Key comparisons include:

Compound Name Substituent Molecular Formula Melting Point (°C) Solubility Key References
1H-1,2,4-triazole-3,5-diamine None (base compound) C₂H₄N₅ 202–205 (lit.) Soluble in polar solvents
N-propyl-1H-1,2,4-triazole-3,5-diamine Propyl C₅H₁₁N₅ Not reported Soluble in acidic solutions, organic solvents
1-phenyl-1H-1,2,4-triazole-3,5-diamine Phenyl C₈H₉N₅ Not reported Analyzed via HPLC (RP method)
1-methyl-1H-1,2,4-triazole-3,5-diamine Methyl C₃H₇N₅ Not reported HCl salt form reported

Key Observations :

  • The unsubstituted base compound (1H-1,2,4-triazole-3,5-diamine) exhibits a high melting point (202–205°C), likely due to strong intermolecular hydrogen bonding .
  • Bulky substituents (e.g., phenyl, propyl) may reduce crystallinity and enhance solubility in organic media .
Agricultural Uses
  • N-propyl-1H-1,2,4-triazole-3,5-diamine : Widely used as an insecticide and fungicide, demonstrating efficacy against crop pests and fungal diseases .
  • 1H-1,2,4-triazole-3,5-diamine (guanazole) : Historically studied for antiviral and anticancer activity but also identified as an impurity in the herbicide amitrole .
Pharmacological Potential
  • Complex derivatives (e.g., piperidinylmethyl-substituted) : Explored in experimental phasing of macromolecules, indicating niche applications in structural biology .

Mechanistic Insights :

  • Triazole derivatives often inhibit enzymes like carbonic anhydrase-II, with substituents modulating binding affinity and selectivity .
  • The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains (e.g., propyl) due to reduced oxidative metabolism .

Challenges :

  • Steric hindrance from cyclopropyl substituents may complicate synthesis, requiring optimized reaction conditions.

Biological Activity

1-Cyclopropyl-1H-1,2,4-triazole-3,5-diamine is a member of the triazole family, which is known for its diverse biological activities. Triazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C6H9N5
  • Molecular Weight: 151.17 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound were tested against strains like Escherichia coli and Staphylococcus aureus, yielding promising results in terms of minimum inhibitory concentration (MIC) values.

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Antifungal Activity

The antifungal potential of triazoles is primarily attributed to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Preliminary studies indicate that this compound exhibits antifungal activity comparable to established antifungals like fluconazole.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMC) demonstrated that treatment with this triazole derivative significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. The reduction in cytokine levels suggests a potential mechanism for its anti-inflammatory action.

The biological activities of this compound can be attributed to its interaction with specific molecular targets involved in various biochemical pathways. For instance:

  • Inhibition of Enzymes: The compound may inhibit enzymes critical for cell wall synthesis in bacteria and fungi.
  • Cytokine Modulation: It appears to modulate immune responses by affecting cytokine release from immune cells.

Case Studies

A case study involving the synthesis and evaluation of triazole derivatives highlighted the efficacy of compounds structurally related to this compound. In this study:

  • Compounds were synthesized through reactions involving amidrazones and succinic anhydride.
  • The biological evaluation included toxicity assessments and antiproliferative assays.

The results indicated that compounds with structural similarities exhibited low toxicity while maintaining high biological activity against various pathogens.

Q & A

Basic Research Questions

Q. How can the identity and purity of 1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine be confirmed experimentally?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the cyclopropyl group and triazole backbone. The cyclopropyl protons typically show upfield shifts (δ ~0.5–2.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical molecular formula.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as demonstrated for structurally similar triazole derivatives .
  • Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps:

  • Cyclopropyl Introduction : React 3,5-diamino-1,2,4-triazole with cyclopropyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF) at 80–100°C for 12–24 hours .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify by recrystallization (e.g., ethanol/water mixtures) to isolate the product .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility Testing : Perform gravimetric analysis by dissolving the compound in solvents (e.g., DMSO, ethanol, water) at incremental temperatures (25–60°C). Measure saturation points via UV-Vis spectroscopy at λmax ~270 nm (triazole absorbance) .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect degradation products. Triazole derivatives often hydrolyze under acidic conditions, so pH-dependent studies (pH 1–13) are critical .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Temperature (60–120°C), reaction time (6–24 h), and molar ratios (1:1 to 1:3 triazole/cyclopropyl bromide).
  • Statistical Analysis : Use a fractional factorial design (e.g., 23^3 matrix) to minimize experimental runs. Response surface methodology (RSM) can model interactions between variables .
  • Case Study : For similar triazoles, optimizing solvent polarity (DMF vs. acetonitrile) increased yields from 45% to 78% .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N-atoms are reactive sites for coordination .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies. Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to map energy profiles for cyclopropane ring-opening reactions under acidic conditions .

Q. How can contradictions in reported bioactivity data for triazole derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compile bioassay data (e.g., IC50_{50} values) from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Structural-Activity Relationship (SAR) : Compare substituent effects. For example, cyclopropyl groups enhance membrane permeability compared to phenyl analogs, affecting cellular uptake .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed cell lines, consistent assay protocols) to isolate variables .

Q. What advanced techniques characterize the compound’s thermal decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss (20–800°C, 10°C/min) in nitrogen/air atmospheres. Triazoles often decompose via ring scission above 200°C .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., NH3_3, cyclopropane fragments) .
  • In Situ FTIR : Track functional group changes (e.g., N-H stretches at ~3300 cm1^{-1}) during heating .

Methodological Resources

  • Experimental Design : CRDC 2020 guidelines (RDF2050112) recommend integrating reactor design with real-time process analytics .
  • Data Validation : Cross-reference spectral data with PubChem (InChI Key: CLZUXXXEUZOPGQ-UHFFFAOYSA-N) and crystallographic databases (e.g., CCDC) .

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